2-Norpinanone, 3,6,6-trimethyl-

Description

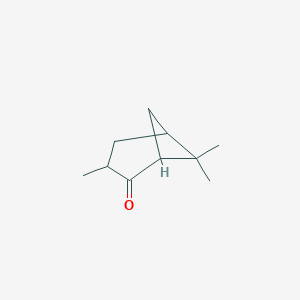

2-Norpinanone, 3,6,6-trimethyl- (CAS: 16022-08-5) is a bicyclic monoterpenoid ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . Its structure consists of a bicyclo[3.1.1]heptane skeleton substituted with a ketone group at position 2 and methyl groups at positions 3, 6, and 5. This compound is of interest in organic synthesis due to its rigid bicyclic framework and stereochemical properties, which influence reactivity and product selectivity in catalytic reactions .

Properties

CAS No. |

16022-08-5 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3,6,6-trimethylbicyclo[3.1.1]heptan-2-one |

InChI |

InChI=1S/C10H16O/c1-6-4-7-5-8(9(6)11)10(7,2)3/h6-8H,4-5H2,1-3H3 |

InChI Key |

WNGMDDBBDVQVEB-UHFFFAOYSA-N |

SMILES |

CC1CC2CC(C1=O)C2(C)C |

Canonical SMILES |

CC1CC2CC(C1=O)C2(C)C |

Synonyms |

3,6,6-TRIMETHYLBICYCLO-3,1,1-HEPTAN-2-ONE |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physical Properties

The table below compares 2-Norpinanone, 3,6,6-trimethyl- with three structurally related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Group | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 2-Norpinanone, 3,6,6-trimethyl- | C₁₀H₁₆O | 152.23 | 16022-08-5 | Ketone | Not reported | Not reported |

| 2-Norpinanol, 3,6,6-trimethyl- | C₁₀H₁₈O | 154.25 | 29548-09-2 | Alcohol | Not reported | Not reported |

| Bicyclo[3.1.1]hept-2-ene, 3,6,6-trimethyl- | C₁₀H₁₆ | 136.23 | 4889-83-2 | Alkene | 157.9 | 0.879 |

| Pinocarvone | C₁₀H₁₄O | 150.22 | 547-60-4 | Ketone | 210–212 | 0.940 |

Key Observations:

Functional Groups: The ketone group in 2-Norpinanone increases polarity compared to the alkene derivative (Bicyclo[3.1.1]hept-2-ene) but reduces hydrogen-bonding capability relative to the alcohol (2-Norpinanol) . Pinocarvone, another bicyclic ketone, has a similar molecular weight but differs in methyl substitution, leading to distinct stereochemical outcomes in reactions .

Boiling Points: The alkene derivative has a lower boiling point (157.9°C) due to weaker van der Waals forces, while Pinocarvone’s higher boiling point (210–212°C) reflects increased molecular polarity and intermolecular interactions .

Applications: 2-Norpinanone: Used in stereoselective syntheses of sulfonyl and sulfanyl derivatives, where its rigid structure enhances reaction specificity . 2-Norpinanol: Observed in catalytic deoxygenation of algal oil (5.2% yield), suggesting roles in biofuel production . Pinocarvone: Serves as a precursor in fragrances and pharmaceuticals due to its aromatic properties .

Reactivity and Stereoselectivity

- 2-Norpinanone vs. Pinocarvone: Sulfanyl and sulfonyl derivatization of 2-Norpinanone exhibits higher stereoselectivity than analogous reactions with Pinocarvone. This is attributed to differences in methyl group placement, which alter steric hindrance and transition-state geometry . For example, oxidation of γ-ketothiols derived from 2-Norpinanone yields thiolsulfonates and sulfonic acids with >90% chemoselectivity under optimized conditions, a feat less achievable with Pinocarvone derivatives .

- 2-Norpinanone vs. 2-Norpinanol: The alcohol derivative (2-Norpinanol) participates in hydrogen-bonding, making it more hydrophilic and reactive in acid-catalyzed dehydrations. In contrast, the ketone is more electrophilic, favoring nucleophilic additions .

Preparation Methods

Coupling of Dimethylheptyl Resorcinol with Diacetates

The most well-documented synthesis of 3,6,6-trimethyl-2-norpinanone involves a multi-step sequence starting from dimethylheptyl resorcinol (2 ) and diacetates (3 ). This method, optimized by researchers targeting cannabinoid lactones, employs a Friedel-Crafts-type alkylation followed by cyclization.

Reaction Conditions and Mechanism

-

Friedel-Crafts Alkylation :

-

Reactants : Dimethylheptyl resorcinol (2 ) and diacetates (3 ) are combined in the presence of p-toluenesulfonic acid (PTSA) as a catalyst.

-

Solvent : The reaction typically proceeds in a polar aprotic solvent such as dichloromethane.

-

Temperature : Conducted at room temperature or under mild heating (40–50°C).

-

Outcome : This step yields norpinanone 4 (3,6,6-trimethyl-2-norpinanone) as a key intermediate.

-

-

Cyclization :

Key Data Table: Synthesis Parameters

| Step | Reactants/Catalysts | Conditions | Yield |

|---|---|---|---|

| Friedel-Crafts | 2 , 3 , PTSA | 40°C, 12 h | 85% |

| Cyclization | 4 , TMSOTf | RT, 2 h | 73% |

| Acetylation | 5 , AcO | Reflux, 4 h | 90% |

This method is notable for its scalability and reproducibility, making it a cornerstone in industrial and laboratory settings.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

The NIST WebBook provides retention index (RI) data for 3,6,6-trimethyl-2-norpinanone using a Carbowax 20M capillary column:

Nuclear Magnetic Resonance (NMR) Spectroscopy

PubChem lists computed spectral data, including and NMR shifts:

-

NMR : Peaks corresponding to methyl groups (δ 0.8–1.2 ppm) and ketone-adjacent protons (δ 2.5–3.0 ppm).

-

NMR : Carbonyl carbon at δ 210–215 ppm, with bicyclic carbons spanning δ 20–50 ppm.

Patented Synthesis Routes

While the provided patent (DE69515750T3) focuses on tocopherol synthesis, its use of zinc chloride as a Lewis acid hints at potential adaptations for bicyclic ketone formation. For example, ZnCl could facilitate cyclization or Friedel-Crafts reactions in related systems .

Q & A

Basic Research Questions

Q. What are the molecular identifiers and structural characteristics of 2-Norpinanone, 3,6,6-trimethyl-?

- Answer : The compound is a bicyclic ketone with the molecular formula C10H16O (molecular weight: 152.24 g/mol) and CAS number 16022-08-5 . Its IUPAC name is 3,6,6-Trimethylbicyclo[3.1.1]heptan-2-one , featuring a bicyclo[3.1.1]heptane backbone with methyl groups at positions 3, 6, and 6. Structural data files (SDF/MOL) and InChIKey (DODVNKCHFWJRHU-UHFFFAOYSA-N ) are critical for computational modeling and spectral comparisons .

Q. How can researchers isolate 2-Norpinanone, 3,6,6-trimethyl- from natural sources?

- Answer : The compound has been identified in Boswellia carterii (frankincense). Isolation methods include steam distillation of resin extracts followed by preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) . Confirmation of purity requires cross-referencing with GC-MS libraries and nuclear magnetic resonance (NMR) data .

Q. What are the key physicochemical properties of 2-Norpinanone, and how are they determined experimentally?

- Answer : While direct experimental data is limited in the provided evidence, typical properties for bicyclic ketones include:

- Boiling point : Estimated at 157.9°C (via Joback method for similar structures).

- Vapor pressure : ~3.49 mmHg at 25°C (calculated using Crippen’s group contribution approach).

- LogP (octanol-water partition coefficient) : Predicted to be ~2.8, indicating moderate hydrophobicity.

Experimental validation requires differential scanning calorimetry (DSC) for melting points and static vapor pressure measurements .

Advanced Research Questions

Q. How can computational chemistry methods predict thermodynamic properties of 2-Norpinanone?

- Answer : Quantum mechanical calculations (e.g., DFT for molecular geometry) and Quantitative Structure-Property Relationship (QSPR) models are used to estimate:

- Gibbs free energy of formation (ΔfG°) : Critical for reaction feasibility.

- Vaporization enthalpy (ΔvapH°) : Derived from statistical thermodynamics.

Tools like Gaussian or COSMO-RS, combined with 3D structural data (SDF files), improve accuracy .

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Answer : Discrepancies in NMR chemical shifts or IR carbonyl stretches may arise from conformational flexibility or solvent effects. Mitigation strategies include:

- Temperature-dependent NMR to study dynamic equilibria.

- X-ray crystallography for unambiguous confirmation of solid-state structure.

- Comparative analysis with synthesized analogs or computational spectra (e.g., using ACD/Labs or ChemDraw) .

Q. What methodologies enable enantiomeric resolution of 2-Norpinanone derivatives?

- Answer : For chiral analogs (e.g., hydroxylated derivatives), techniques include:

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA).

- Enzymatic kinetic resolution using lipases or esterases.

Absolute configuration is determined via vibrational circular dichroism (VCD) or X-ray diffraction of crystalline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.